molecular formula C10H8N4O4 B6361646 4-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole CAS No. 90920-49-3

4-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole

Cat. No. B6361646
CAS RN: 90920-49-3
M. Wt: 248.19 g/mol
InChI Key: BKXUMOCJRVECDC-UHFFFAOYSA-N
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Description

4-Nitrophenol, a compound with a similar structure, is a phenolic compound that has a nitro group at the opposite position of the hydroxyl group on the benzene ring . It is a slightly yellow, crystalline material, moderately toxic .


Synthesis Analysis

4-Nitrophenol can be prepared by nitration of phenol using dilute nitric acid at room temperature . The reaction produces a mixture of 2-nitrophenol and 4-nitrophenol .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The structure can be represented as a molecular formula, a structural formula, or a three-dimensional model .


Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .


Physical And Chemical Properties Analysis

4-Nitrophenol is a colourless to pale yellow crystal . It has a melting point of 113 to 114 °C and a boiling point of 279 °C . It is soluble in water at a concentration of 10 g/L at 15 °C .

Scientific Research Applications

Organic Synthesis

The compound can be used in organic synthesis, particularly in the rearrangement of pyrazole nitrene . This unusual transformation involves the transient formation of a nitrene moiety, which initiates a sequence of steps leading to remote oxidative C–H functionalization .

Radiofluorination of Biomolecules

4-Nitrophenyl activated esters, which can be derived from 4-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole, are superior synthons for indirect radiofluorination of biomolecules . This process is typically a complex and multistep procedure, but the use of 4-nitrophenyl (PNP) activated esters simplifies the preparation of 18F-labelled acylation synthons .

Catalytic Reduction of Nitrophenols

The compound can be used in the catalytic reduction of nitrophenols . The properties required as an efficient catalyst for reduction of nitrophenols are embedded in the NMs .

Anti-inflammatory and Analgesic Activities

Derivatives of the compound have shown anti-inflammatory and analgesic activities . This makes it a potential candidate for the development of new therapeutic agents .

Antibacterial Activity

The compound can be used in the synthesis of novel 1,3 complexes, which have shown antibacterial activity .

Molecular Imaging

The compound can be used in molecular imaging, particularly in positron emission tomography (PET) . Radiopharmaceuticals utilised for PET imaging are typically labelled with short lived radionuclides including fluorine-18 (18F), carbon-11 (11C) and gallium-68 (68Ga) .

Mechanism of Action

The catalytic efficiencies of nanostructured materials are mainly governed by properties such as shape and size of the nanomaterials (which is inversely related to the surface area), electrochemistry of the nanomaterial, regeneration of surface for activity, and the carrier system .

Safety and Hazards

4-Nitrophenol is moderately toxic and may cause harm if swallowed, inhaled, or comes into contact with skin . It is recommended to use personal protective equipment when handling this compound .

Future Directions

The field of nanotechnology, which includes the study of nanostructured materials, is expanding rapidly . These materials have unique properties that distinguish them from their bulk counterparts and are being used in various applications, including the catalytic reduction of 4-nitrophenol . Future research will likely focus on optimizing these materials for specific applications and exploring new potential uses .

properties

IUPAC Name

4-nitro-1-[(4-nitrophenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O4/c15-13(16)9-3-1-8(2-4-9)6-12-7-10(5-11-12)14(17)18/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXUMOCJRVECDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole

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